molecular formula C16H24O4S B11471873 5-(10-Carboxydecyl)thiophene-2-carboxylic acid

5-(10-Carboxydecyl)thiophene-2-carboxylic acid

Cat. No.: B11471873
M. Wt: 312.4 g/mol
InChI Key: SJEMCHDWJPTQNE-UHFFFAOYSA-N
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Description

5-(10-Carboxydecyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a thiophene ring substituted with a carboxydecyl group at the 5-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-Carboxydecyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the functionalization of thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene carboxylic acids often involves large-scale oxidation processes. These processes utilize catalysts and specific reaction conditions to ensure high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(10-Carboxydecyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

    Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield thiophene derivatives with additional carboxylic acid groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-(10-Carboxydecyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(10-Carboxydecyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with a single carboxylic acid group at the 2-position.

    Thiophene-3-carboxylic acid: Another analog with the carboxylic acid group at the 3-position.

    5-Decylthiophene-2-carboxylic acid: Similar to 5-(10-Carboxydecyl)thiophene-2-carboxylic acid but lacks the carboxylic acid group on the decyl chain.

Uniqueness

This compound is unique due to the presence of both a long carboxydecyl chain and a carboxylic acid group on the thiophene ring.

Properties

Molecular Formula

C16H24O4S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(10-carboxydecyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C16H24O4S/c17-15(18)10-8-6-4-2-1-3-5-7-9-13-11-12-14(21-13)16(19)20/h11-12H,1-10H2,(H,17,18)(H,19,20)

InChI Key

SJEMCHDWJPTQNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCCCCCCCCCC(=O)O

Origin of Product

United States

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